2-Methyl-3-(thiophen-2-yl)aniline

描述

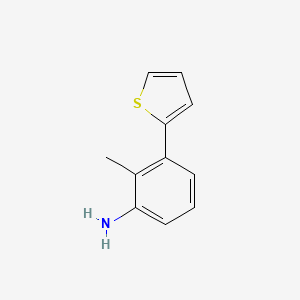

2-Methyl-3-(thiophen-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an aniline moiety with a methyl group at the second position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(thiophen-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-nitrothiophene with aniline in the presence of a reducing agent such as iron powder or tin chloride. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or acetic acid. The nitro group is reduced to an amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

化学反应分析

Electrophilic Aromatic Substitution

The electron-rich thiophene and aniline rings participate in electrophilic substitution reactions. Key examples include:

Nitration

Reaction with nitric acid (HNO₃) in sulfuric acid introduces nitro groups primarily at the α-position of the thiophene ring. For example:

text2-Methyl-3-(thiophen-2-yl)aniline + HNO₃ → 2-Methyl-3-(5-nitrothiophen-2-yl)aniline

Yields depend on reaction temperature, with optimal results (72–78%) at 0–5°C .

Halogenation

Bromination using Br₂ in acetic acid produces mono- or di-substituted derivatives:

textThis compound + Br₂ → 2-Methyl-3-(5-bromothiophen-2-yl)aniline

Selectivity for the thiophene ring is attributed to its higher electron density compared to the aniline ring .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives. For example:

textThis compound + PhB(OH)₂ → 2-Methyl-3-(5-phenylthiophen-2-yl)aniline

Typical conditions: 80°C, K₂CO₃, DMF/H₂O (4:1), 12h. Yields range from 65–82% .

Ullmann Coupling

Copper-mediated coupling with aryl halides forms C–N bonds:

textThis compound + 4-iodotoluene → N-(4-methylphenyl)-2-methyl-3-(thiophen-2-yl)aniline

Yields: 58–70% under CuI/L-proline catalysis .

Reductive Amination and Acylation

The primary amine group undergoes functionalization:

Acylation

Reaction with acyl chlorides in THF yields amides:

textThis compound + AcCl → N-(2-methyl-3-(thiophen-2-yl)phenyl)acetamide

Triethylamine is used as a base, with yields >85% .

Schiff Base Formation

Condensation with aldehydes produces imine derivatives:

textThis compound + Benzaldehyde → N-Benzylidene-2-methyl-3-(thiophen-2-yl)aniline

Yields: 70–78% under reflux in ethanol .

Cyclization Reactions

The compound participates in heterocycle formation:

Indole Condensation

One-pot reactions with aldehydes and indoles generate bis(indole) derivatives:

textThis compound + 2-(Thiophen-2-yl)-1H-indole → 3,3′-(Arylmethylene)bis(2-(thiophen-2-yl)-1H-indole)

Catalyzed by sulfonic acid-functionalized silica (SSA/SiO₂), yields reach 77% .

Oxidation of the Thiophene Ring

Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiophene to a sulfoxide:

textThis compound + m-CPBA → 2-Methyl-3-(thiophene-2-sulfinyl)aniline

Yields: 60–68% in dichloromethane at 0°C .

Reduction of the Nitro Group

Catalytic hydrogenation (H₂, Pd/C) reduces nitro derivatives to amines:

text2-Methyl-3-(5-nitrothiophen-2-yl)aniline → 2-Methyl-3-(5-aminothiophen-2-yl)aniline

Table 1: Electrophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitrothiophene derivative | 72–78 | |

| Bromination | Br₂/AcOH, RT | 5-Bromothiophene derivative | 65–70 |

Table 2: Cross-Coupling Reactions

| Reaction Type | Catalysts/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl derivative | 65–82 | |

| Ullmann | CuI/L-proline, DMSO, 100°C | N-Aryl amine | 58–70 |

Mechanistic Insights

-

SSA-Catalyzed Bis(indole) Formation : The reaction proceeds via activation of the aldehyde carbonyl by SSA, followed by nucleophilic attack by the indole’s C3 position. A second indole moiety then reacts to form the bis(indole) product .

-

Quinoxaline Cyclization : Microwave irradiation accelerates the condensation between the aniline’s amine group and diketones, facilitating rapid cyclization .

科学研究应用

Medicinal Chemistry

2-Methyl-3-(thiophen-2-yl)aniline has been investigated for its potential antimicrobial and anticancer properties. The compound's structure enables it to interact with various biological targets, influencing cellular processes and signaling pathways. For instance, research indicates that thiophene derivatives exhibit a broad spectrum of biological activities, including antitumor and antibacterial effects .

Case Study: Anticancer Activity

A study explored the synthesis of thieno[3,2-b]indole analogs derived from thiophene compounds, demonstrating their efficacy against cancer cell lines. The results showed that these compounds could inhibit tumor growth by targeting specific cellular pathways .

Organic Synthesis

In organic synthesis, this compound serves as a crucial intermediate for synthesizing more complex molecules. It is utilized in various reactions, including coupling reactions that form C–N bonds essential for constructing heterocyclic compounds.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Buchwald-Hartwig | C–N coupling with aryl halides | Up to 97% |

| Suzuki Coupling | Cross-coupling with boronic acids | Varies |

| Friedel-Crafts | Acylation with thiophene derivatives | Varies |

Material Science

The compound is also being explored for applications in material science, particularly in the development of conducting polymers and organic electronic devices. Its electron-rich nature allows it to be used in designing materials for photovoltaic applications and organic light-emitting diodes (OLEDs) .

Case Study: Organic Electronics

Research has shown that thiophene-based materials can enhance the efficiency of organic solar cells due to their favorable electronic properties. The incorporation of this compound into polymer matrices has led to improved charge transport characteristics .

Biological Activities

The biological activities of this compound are primarily attributed to its ability to interact with enzymes and receptors within biological systems. Studies have highlighted its potential as:

- Antimicrobial Agent : Effective against various bacterial strains.

- Anticancer Compound : Demonstrated cytotoxicity against cancer cell lines.

Table 2: Biological Activities of Thiophene Derivatives

作用机制

The mechanism of action of 2-Methyl-3-(thiophen-2-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

相似化合物的比较

Similar Compounds

2-Methyl-3-(phenyl)aniline: Similar structure but with a phenyl ring instead of a thiophene ring.

2-Methyl-3-(pyridyl)aniline: Contains a pyridine ring, offering different electronic properties.

2-Methyl-3-(furyl)aniline: Features a furan ring, which affects its reactivity and applications.

Uniqueness

2-Methyl-3-(thiophen-2-yl)aniline is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in the development of organic electronic materials and as a precursor for various bioactive compounds. The sulfur atom in the thiophene ring can also participate in unique interactions, enhancing the compound’s versatility in different applications.

生物活性

2-Methyl-3-(thiophen-2-yl)aniline is an aromatic amine that incorporates a thiophene ring, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features:

- A methyl group at the 2-position of the aniline.

- A thiophene ring attached at the 3-position, contributing to its unique electronic properties.

These structural characteristics enhance its interaction with biological targets, influencing cellular processes.

Antimicrobial Properties

Research indicates that compounds containing thiophene and aniline structures often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 μM |

| Escherichia coli | 31.25 μM |

| Pseudomonas aeruginosa | 62.5 μM |

The mechanism of action is believed to involve the disruption of protein synthesis and interference with nucleic acid production, leading to bactericidal effects .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has demonstrated selective cytotoxicity against several cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

In vitro studies revealed that this compound exhibited significant cytotoxic effects on HCT-116 colon cancer cells with an IC50 value of approximately . The compound induced cell cycle arrest at the S and G2/M phases, suggesting a mechanism similar to established chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 11.9 | DNA interaction and cell cycle arrest |

| MDA-MB468 | 10.5 | Induction of apoptosis |

| SK-BR-3 | 7.1 | Inhibition of oncogenic pathways |

The compound's ability to modulate gene expression related to tumor suppression further supports its potential as an anticancer agent .

The biological activity of this compound is attributed to its structural features that facilitate interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit topoisomerase II (topo II), an enzyme critical for DNA replication and repair.

- Cell Signaling Modulation : It can influence signaling pathways related to apoptosis and cell proliferation, enhancing its therapeutic efficacy against cancer cells.

属性

IUPAC Name |

2-methyl-3-thiophen-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZXWJDLEYIFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。